Hydroxy darunavir

Vue d'ensemble

Description

Hydroxy-Darunavir est un dérivé du Darunavir, un médicament antirétroviral utilisé pour traiter et prévenir le VIH/SIDA. Le Darunavir est un inhibiteur de protéase qui agit en bloquant l'enzyme protéase du VIH, essentielle à la réplication du virus. Hydroxy-Darunavir conserve la structure de base du Darunavir mais comprend un groupe hydroxyle, ce qui peut influencer ses propriétés pharmacologiques.

Applications De Recherche Scientifique

Hydroxy Darunavir has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential effects on various biological pathways and its interactions with proteins.

Medicine: Explored as a potential therapeutic agent for HIV/AIDS and other viral infections.

Industry: Utilized in the development of pharmaceutical formulations to enhance drug solubility and bioavailability.

Mécanisme D'action

- By blocking this protease activity, darunavir prevents the formation of mature, infectious viral particles .

- It was specifically designed to enhance interactions with HIV-1 protease and increase resistance against mutations in the protease .

- Impact on Bioavailability : Co-administration with ritonavir (a pharmacokinetic enhancer) increases darunavir’s bioavailability by inhibiting its metabolism .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Hydroxy Darunavir interacts with several enzymes and proteins. It primarily inhibits and is metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The interaction between this compound and these enzymes is crucial for its role in the treatment of HIV-1 infection .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication . This inhibition significantly decreases viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It was developed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been found to be stable and does not degrade significantly . Long-term effects on cellular function observed in in vitro or in vivo studies include a decrease in viral load and an increase in CD4 cell counts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Threshold effects observed in these studies include a decrease in viral load at lower dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It undergoes oxidative metabolism, mainly by carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It appears to involve an active transport process and has been shown to be a substrate of P-glycoprotein . This influences its localization or accumulation within the cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

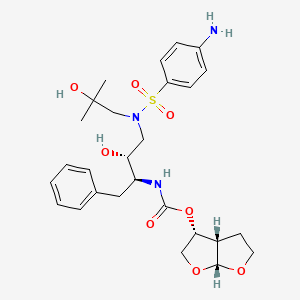

La synthèse de l'Hydroxy-Darunavir implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une voie courante implique la réaction de 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phénylbutyl)-N-isobutyl-benzènesulfonamide avec l'ester (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yle en présence de triéthylamine. Cette réaction se produit généralement dans des conditions douces et donne de l'Hydroxy-Darunavir avec une pureté élevée .

Méthodes de production industrielle

La production industrielle de l'Hydroxy-Darunavir implique souvent l'utilisation de supports mésoporeux et de polymères hydrosolubles pour améliorer la solubilité et la biodisponibilité. Des techniques telles que l'extrusion à chaud et la pulvérisation sont utilisées pour produire des dispersions solides amorphes, qui sont ensuite formulées en comprimés .

Analyse Des Réactions Chimiques

Types de réactions

L'Hydroxy-Darunavir subit diverses réactions chimiques, notamment :

Oxydation : L'Hydroxy-Darunavir peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes en groupes hydroxyles.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes fonctionnels par d'autres substituants.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl) sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'Hydroxy-Darunavir peut donner des cétones ou des aldéhydes, tandis que la réduction peut régénérer le groupe hydroxyle.

Applications de la recherche scientifique

L'Hydroxy-Darunavir a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Investigated for its potential effects on various biological pathways and its interactions with proteins.

Médecine : Explored as a potential therapeutic agent for HIV/AIDS and other viral infections.

Industrie : Utilisé dans le développement de formulations pharmaceutiques pour améliorer la solubilité et la biodisponibilité des médicaments.

Mécanisme d'action

L'Hydroxy-Darunavir exerce ses effets en se liant au site actif de l'enzyme protéase du VIH-1, inhibant son activité. Cela empêche le clivage des précurseurs de la polyprotéine Gag-Pol virale en protéines fonctionnelles individuelles nécessaires à la formation de particules virales infectieuses . Le groupe hydroxyle dans l'Hydroxy-Darunavir peut améliorer son affinité de liaison et sa spécificité pour l'enzyme protéase.

Comparaison Avec Des Composés Similaires

L'Hydroxy-Darunavir peut être comparé à d'autres inhibiteurs de protéase tels que :

Ritonavir : Un autre inhibiteur de protéase utilisé en association avec d'autres antirétroviraux. L'Hydroxy-Darunavir peut offrir une affinité de liaison améliorée et une résistance réduite.

Lopinavir : Souvent utilisé en association avec le Ritonavir. Le groupe hydroxyle unique de l'Hydroxy-Darunavir peut conférer des propriétés pharmacocinétiques distinctes.

Atazanavir : Connu pour sa posologie une fois par jour. L'Hydroxy-Darunavir peut offrir des avantages en termes de solubilité et de biodisponibilité.

Conclusion

L'Hydroxy-Darunavir est un composé prometteur avec des applications potentielles dans le traitement du VIH/SIDA et d'autres infections virales. Sa structure chimique et ses propriétés uniques en font un sujet précieux pour la recherche scientifique et le développement pharmaceutique.

Propriétés

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

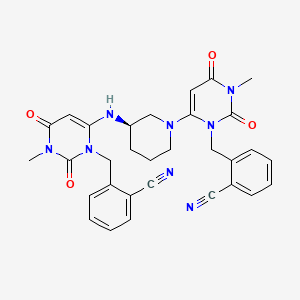

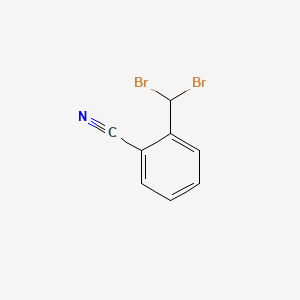

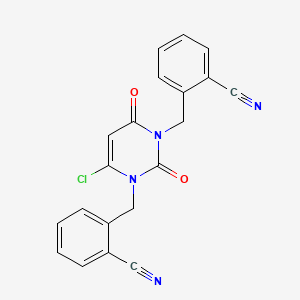

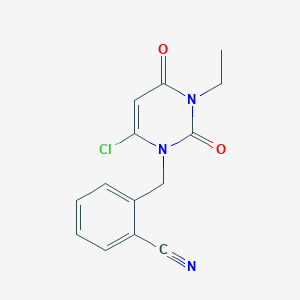

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)